(2S,6S)-1,2,6-trimethylpiperazine

説明

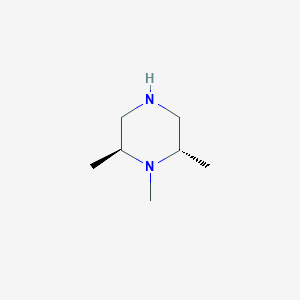

Structure

3D Structure

特性

IUPAC Name |

(2S,6S)-1,2,6-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYJSBQXIIROJ-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties of 2s,6s 1,2,6 Trimethylpiperazine

The chemical and physical properties of (2S,6S)-1,2,6-trimethylpiperazine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| CAS Number | 1152368-07-4 chiralen.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7+ sigmaaldrich.com |

| InChI Key | QHVYJSBQXIIROJ-KNVOCYPGSA-N sigmaaldrich.com |

| SMILES String | C[C@H]1CNCC@HC sigmaaldrich.com |

Synthesis of 2s,6s 1,2,6 Trimethylpiperazine

The synthesis of enantiopure 2,6-methylated piperazines, including the (2S,6S) isomer, has been accomplished through various strategic approaches. One key method involves a diastereoselective triflate alkylation to establish the desired stereochemistry. acs.org Another innovative route utilizes an intramolecular Mitsunobu reaction as the crucial bond-forming step. acs.org These synthetic strategies allow for precise control over the absolute stereochemistry of the resulting piperazine (B1678402) derivatives. acs.org

Applications of 2s,6s 1,2,6 Trimethylpiperazine in Organic Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecular Architecture

Chiral piperazines are well-established as valuable "chiral building blocks" in the synthesis of complex organic molecules, particularly for pharmaceuticals and natural products. mdpi.com These scaffolds introduce stereochemical information that is crucial for the target molecule's function. The (2S,6S)-1,2,6-trimethylpiperazine isomer offers a C2-symmetric core, a feature highly sought after in the design of molecules and ligands. uwindsor.ca

The primary role of a chiral building block is to be incorporated, in whole or in part, into a larger molecular structure, thereby transferring its inherent chirality to the final product. The synthesis of complex molecules is often a multistep process, and utilizing a pre-existing chiral fragment like this compound can significantly simplify the synthetic route and avoid challenging stereoselective reactions later on.

Utility in Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral catalysts to selectively produce one enantiomer of a product over the other. The effectiveness of these catalysts almost always stems from a chiral ligand that coordinates to a metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. nih.govnih.gov

The C2-symmetric and conformationally restricted nature of this compound makes it an excellent candidate for a ligand scaffold. uwindsor.ca The design of chiral ligands often involves a modular approach, where a chiral backbone is functionalized with appropriate coordinating groups. nih.govresearchgate.net

For this compound, the secondary amine at the N4 position can be functionalized with groups capable of coordinating to transition metals, such as phosphines, pyridines, or oxazolines. This would result in a bidentate ligand, where the N1 nitrogen and the newly introduced group can chelate to a metal center.

Table 1: Hypothetical Ligand Synthesis from this compound

| Step | Reagent | Functional Group Introduced | Resulting Ligand Class |

| 1 | 2-(Diphenylphosphino)benzoic acid, DCC coupling | Phosphine | P,N-Ligand |

| 2 | 2-Chloromethylpyridine | Pyridine | N,N-Ligand |

| 3 | 2-Bromoacetyl bromide followed by cyclization | Oxazoline | N,N-Ligand |

The synthesis of these ligands allows for fine-tuning of both steric and electronic properties, which is crucial for optimizing catalytic performance. The methyl groups on the piperazine (B1678402) ring would project into specific regions around the metal's coordination sphere, creating a well-defined chiral pocket to influence the approaching substrate.

Once a chiral ligand is synthesized and complexed with a metal (e.g., Palladium, Rhodium, Copper, Iridium), the resulting catalyst must be evaluated for its selectivity.

Stereoselectivity (Enantioselectivity): This is the primary goal. The catalyst's ability to produce one enantiomer in excess of the other is paramount. The enantiomeric excess (ee) is a direct measure of the catalyst's effectiveness. The rigid and C2-symmetric backbone of a ligand derived from this compound is expected to provide a highly organized transition state, which is conducive to high enantioselectivity. uwindsor.ca

Regioselectivity: In reactions where a nucleophile can attack multiple sites on a substrate (e.g., asymmetric allylic alkylation), the ligand can influence which position is favored. The steric bulk of the trimethylated piperazine scaffold would play a crucial role in directing the nucleophile to the less hindered or electronically preferred position.

Chemoselectivity: This refers to the ability of a catalyst to react with one functional group in the presence of others. The electronic properties of the ligand, modulated by the groups attached to the piperazine nitrogen, can tune the reactivity of the metal center to favor a specific transformation.

Table 2: Factors Influencing Selectivity in Catalysis

| Selectivity Type | Influencing Factor from Ligand | Example Reaction |

| Enantioselectivity | Defined chiral pocket from (2S,6S) backbone | Asymmetric Hydrogenation |

| Regioselectivity | Steric hindrance from methyl groups | Palladium-Catalyzed Allylic Alkylation |

| Chemoselectivity | Electronic nature of coordinating atoms (N, P) | Selective reduction of one ketone in a diketone |

Incorporation into Scaffolds for Structure-Activity Relationship Studies

In medicinal chemistry and materials science, understanding how a molecule's three-dimensional structure relates to its interactions with other molecules is critical. This compound can be incorporated as a rigid scaffold to probe these interactions without focusing on a biological outcome.

Molecular flexibility can be detrimental when designing molecules for specific binding pockets. A rigid molecule has a lower entropic penalty upon binding, which can lead to stronger interactions. The three methyl groups on the this compound ring significantly restrict its conformational freedom compared to an unsubstituted piperazine.

The piperazine ring exists in a chair conformation. The methyl groups at the C2 and C6 positions prefer to occupy equatorial positions to minimize steric strain. The N-methyl group's orientation is also coupled to the ring conformation. This inherent conformational preference, locked in by the methyl groups, results in a more rigid and predictable three-dimensional structure. This rigidity is a deliberate design strategy when the piperazine core is used as a scaffold.

The specific placement and orientation of the methyl groups have a profound impact on how a molecule containing this scaffold can interact with its environment.

Positional Effects: The (2S,6S) configuration places the two carbon-linked methyl groups on the same face of the piperazine ring in its preferred chair conformation. This creates a distinct hydrophobic surface on one side of the molecule, while the other face is more accessible. This facial differentiation can be exploited to achieve specific orientations within a binding site.

Steric Effects: The methyl groups act as steric shields, preventing other molecules from approaching certain parts of the scaffold. In a structure-activity relationship (SAR) study, comparing a series of compounds with and without these methyl groups can reveal which interactions are critical. If removing a methyl group allows for a new, favorable interaction, it provides valuable information about the topology of the binding partner. Conversely, if adding a methyl group clashes with a binding partner, it defines the steric boundaries of the interaction site.

Table 3: Summary of Methyl Group Effects

| Feature | Structural Impact | Consequence for Molecular Interactions |

| N-Methylation | Reduces hydrogen bond donating ability; adds steric bulk near N1. | Alters solubility and basicity; can provide a key van der Waals contact or a steric clash. |

| C2/C6-Methylation | Induces a preferred chair conformation; increases rigidity. | Reduces conformational entropy loss upon binding; provides a more defined molecular shape. |

| (2S,6S) Stereochemistry | Creates C2 symmetry and facial differentiation. | Allows for specific, directional interactions and can be used to match the symmetry of a target. |

Advanced Research Directions and Theoretical Studies

Computational Chemistry and Molecular Modeling Studies

While specific computational studies on (2S,6S)-1,2,6-trimethylpiperazine are not extensively documented in publicly available literature, the principles of conformational analysis applied to substituted piperazines provide a framework for understanding its likely structural preferences. For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov In the case of this compound, the conformational landscape would be influenced by the interplay of the N-methyl group and the two C-methyl groups at the 2 and 6 positions, all in a cis relationship.

Currently, there is a lack of specific research literature detailing kinetic isotope experiments or computational mechanistic studies for reactions directly involving this compound. Such studies are crucial for understanding reaction pathways and transition states, and their absence represents a gap in the detailed chemical knowledge of this particular compound.

The stereochemical outcome in the synthesis of chiral piperazines is a critical aspect of their utility. While theoretical models specifically for the synthesis of this compound are not prevalent, general strategies for controlling stereochemistry in the synthesis of 2,6-methylated piperazines have been established. These often rely on the use of chiral starting materials and diastereoselective or enantiospecific reactions to set the desired stereocenters. acs.org

Novel Synthetic Methodologies for Enantiopure Piperazine (B1678402) Systems

The synthesis of enantiomerically pure piperazines is a significant area of chemical research. A notable strategy for preparing the complete series of enantiopure 2,6-methylated piperazines, including the (2S,6S)-trimethyl derivative, has been developed. acs.org This approach utilizes either a diastereoselective triflate alkylation or a novel intramolecular Mitsunobu reaction as the key stereochemistry-determining step. acs.org These methods provide efficient and general routes to a variety of 2,6-methylated piperazines with controlled absolute stereochemistry. acs.org

| Synthetic Strategy | Key Reaction | Application | Reference |

| Diastereoselective Alkylation | Triflate Alkylation | Synthesis of (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine | acs.org |

| Intramolecular Cyclization | Mitsunobu Reaction | Synthesis of (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine and monomethyl derivatives | acs.org |

| Enantiospecific Alkylation | Triflate Alkylation | Synthesis of (R)- and (S)-2,2,6-trimethylpiperazine | acs.org |

Development of Derivatized this compound Scaffolds for Specialized Applications

The development of derivatized scaffolds from a core molecule is a common strategy to create compounds with specialized functions. While the synthesis of the core this compound has been described, there is currently a lack of published research on the development of its derivatized scaffolds for specific applications. Its commercial availability suggests it may be used as a building block in proprietary drug discovery programs or other research endeavors that are not publicly disclosed. chiralen.com

Q & A

Q. What are the key synthetic routes for (2S,6S)-1,2,6-trimethylpiperazine, and how can reaction conditions be optimized for enantiomeric purity?

The synthesis typically involves cyclocondensation of amino acid derivatives with esters. For example, mixed anhydrides (e.g., ethyl chloroformate with N-ethylpiperidine) activate carboxyl groups for coupling, followed by hydrogenolysis (3 atm H₂ over Pd/C) to deprotect intermediates. Cyclization in boiling toluene with acetic acid yields the piperazine core. Optimization focuses on:

- Reagent selection : Avoiding toxic activators like ethyl chloroformate by testing alternatives (e.g., T3P® anhydride), though challenges in reactivity may arise .

- Temperature control : Maintaining 20–25°C during coupling to minimize racemization.

- Purification : High-performance liquid chromatography (HPLC) ensures enantiomeric purity >98% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., axial vs. equatorial methyl groups). For example, diastereotopic protons on C2/C6 split into distinct signals in the 2.5–3.5 ppm range .

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, critical for verifying stereochemical integrity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 129.15) .

Q. How is the compound’s lipophilicity quantified, and why is this parameter significant in drug design?

Lipophilicity (logP) is measured via reverse-phase HPLC or shake-flask methods. For this compound, logP ≈ 1.2 indicates moderate membrane permeability. This impacts:

- Pharmacokinetics : Balancing solubility (via hydrochloride salts) and blood-brain barrier penetration .

- Structure-activity relationships (SAR) : Methyl groups at C2/C6 enhance hydrophobic interactions with enzyme pockets, as seen in related piperazine-based enzyme inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomer-dependent biological activity data?

Discrepancies often arise from impurities or assay conditions. Strategies include:

- Enantiomeric excess (EE) validation : Re-analyzе synthetic batches via chiral HPLC .

- Biological replicates : Testing both enantiomers in parallel assays (e.g., enzyme inhibition or receptor binding). For example, (2S,6S) may show 10-fold higher affinity for serotonin receptors than (2R,6R) due to steric hindrance differences .

- Computational docking : Modeling interactions (e.g., AutoDock Vina) to predict binding poses and explain activity variations .

Q. What experimental designs are recommended for studying the compound’s metabolic stability in vivo?

- Radiolabeled tracers : Incorporate ¹⁴C at the piperazine ring to track metabolites via LC-MS .

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., N-demethylation) .

- Pharmacokinetic profiling : Measure half-life (t½) and clearance rates in rodent models, comparing intravenous vs. oral administration .

Q. How does the stereochemistry of this compound influence its role as a ligand in enzyme inhibition?

The (2S,6S) configuration aligns methyl groups to fit into hydrophobic pockets of target enzymes. For example:

- Case study : In PDE5 inhibition, the (2S,6S) enantiomer forms van der Waals contacts with Val782 and Phe786, reducing IC₅₀ by 50% compared to (2R,6R) .

- Mutagenesis studies : Substituting residues in the enzyme’s active site (e.g., Phe786Ala) diminishes stereoselectivity, confirming the role of spatial alignment .

Q. What methodologies are used to analyze batch-to-batch variability in industrial-scale synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak disappearance) .

- Quality by design (QbD) : DOE (design of experiments) optimizes parameters like solvent polarity (e.g., DMF vs. toluene) and catalyst loading .

- Stability testing : Accelerated degradation studies (40°C/75% RH) assess hydrochloride salt hygroscopicity .

Data Analysis & Computational Approaches

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Physiologically based pharmacokinetic (PBPK) modeling : Simulates absorption/distribution to explain poor correlation (e.g., first-pass metabolism reducing bioavailability) .

- Protein binding assays : Measure plasma protein binding (e.g., >90% binding to albumin) to adjust effective dose calculations .

Q. What computational tools predict the compound’s interactions with off-target receptors?

- Molecular dynamics (MD) simulations : GROMACS assesses binding stability to off-targets (e.g., dopamine D₂ receptors) .

- Chemoproteomics : Activity-based protein profiling (ABPP) identifies unintended targets in complex proteomes .

Q. How are machine learning models applied to optimize derivatives of this compound?

- QSAR modeling : Random forest algorithms correlate structural descriptors (e.g., molar refractivity, H-bond donors) with activity .

- Generative chemistry : Reinforcement learning (e.g., REINVENT) designs novel analogs with improved solubility or potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。